molecular formula C12H9ClN4O4 B12906049 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 66427-76-7

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B12906049
CAS No.: 66427-76-7
M. Wt: 308.68 g/mol
InChI Key: HHKFILBTVSLJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl ester group, a chlorinated pyrimidine ring, and a nitro group, which collectively contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate, with the CAS number 66427-76-7, is a compound of significant interest in medicinal chemistry due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9ClN4O4C_{12}H_{9}ClN_{4}O_{4} and a molecular weight of approximately 308.68 g/mol. Its structure features a benzoate moiety linked to a nitropyrimidine fragment, characterized by the presence of a chloro group at the 2-position and a nitro group at the 5-position of the pyrimidine ring. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₉ClN₄O₄
Molecular Weight308.68 g/mol
CAS Number66427-76-7
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit specific receptor signaling pathways that are crucial in inflammatory responses, particularly those involving immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades . These pathways are integral to allergic reactions and other immune responses.

Inhibition of Cytokine Release

The compound's ability to inhibit cytokine release has been documented in various studies. By interfering with receptor signaling, it reduces pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in decreased levels of inflammatory markers following exposure to allergens. These findings suggest potential applications in allergy treatment and management of autoimmune diseases.
  • Cell Culture Experiments : In vitro studies have demonstrated that this compound significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, indicating its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds exhibiting similar structures.

Compound NameUnique Features
Methyl 3-amino benzoateContains an amino group at the meta position; simpler structure
2-Chloro-4-(methylsulfonyl)-3-(nitrophenyl)benzoic acidFeatures a sulfonyl group; different biological activity profile
5-Nitro-pyrimidine derivativesVariations in substitution patterns on the pyrimidine ring; diverse pharmacological profiles

These comparisons highlight the specificity of this compound's functional groups, which confer distinct biological activities and therapeutic potential.

Properties

CAS No.

66427-76-7

Molecular Formula

C12H9ClN4O4

Molecular Weight

308.68 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

HHKFILBTVSLJTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.